![molecular formula C16H13NO4 B14587227 [4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid CAS No. 61354-30-1](/img/structure/B14587227.png)
[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid is a cyclic hydroxamic acid that consists of a 1,4-benzoxazine ring bearing an oxo group at position 3 and a phenylacetic acid moiety at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid can be achieved through several methods. One common approach involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . Another method includes the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile adducts in the presence of iron and acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the benzoxazine ring and the phenylacetic acid moiety.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of [4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an agonist of retinoic acid receptor-related orphan receptor (ROR), leading to increased T-cell activity in the tumor microenvironment . Additionally, it can inhibit phosphoinositide 3-kinase (PI3K) in cancer cells, thereby reducing cancer growth .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-3,1-benzoxazin-4-one: Known for its use as a bleach activator and its environmental friendliness.
2-Hydroxy-2-phenyl-3H-1,3-benzoxazin-4-one: Studied for its potential pharmacological activities.
3,4-Dihydro-2H-1,4-benzoxazines: Investigated for their pesticidal and antifungal properties.
Uniqueness
What sets [4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid apart from similar compounds is its unique combination of a benzoxazine ring and a phenylacetic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61354-30-1 |
|---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-[4-(4-oxo-2H-1,3-benzoxazin-3-yl)phenyl]acetic acid |
InChI |
InChI=1S/C16H13NO4/c18-15(19)9-11-5-7-12(8-6-11)17-10-21-14-4-2-1-3-13(14)16(17)20/h1-8H,9-10H2,(H,18,19) |
InChI Key |
WMBQGOHVMJCRIL-UHFFFAOYSA-N |
Canonical SMILES |
C1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


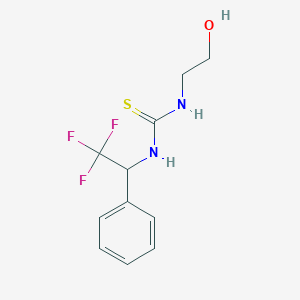
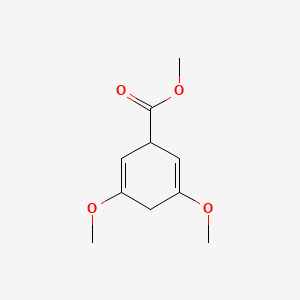
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
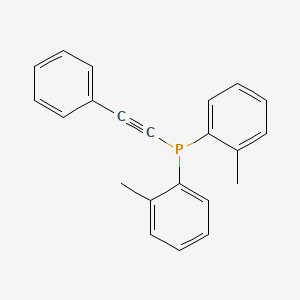
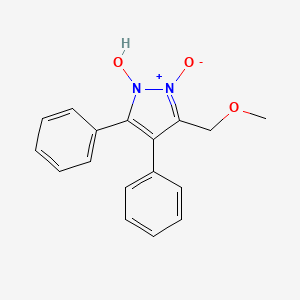
![3-(4-{2-[(2-Oxopropyl)amino]ethyl}phenyl)prop-2-enoic acid](/img/structure/B14587178.png)
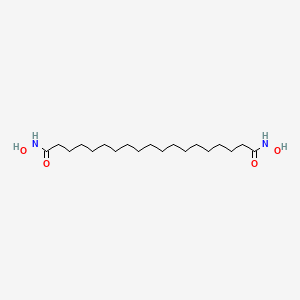

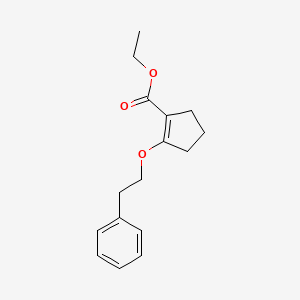

![Methyl 2,2,2',3'-tetramethyl[1,1'-bi(cyclopropane)]-1-carboxylate](/img/structure/B14587213.png)
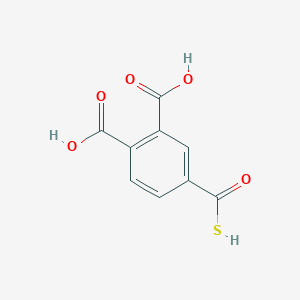
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)
